N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide
Description
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide is a substituted oxalamide compound characterized by a dimethylamino group, a 1-methylindolin-5-yl moiety, and a 2,6-dimethylphenyl substituent.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2,6-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-15-7-6-8-16(2)21(15)25-23(29)22(28)24-14-20(26(3)4)17-9-10-19-18(13-17)11-12-27(19)5/h6-10,13,20H,11-12,14H2,1-5H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLXTKRZDZGGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound, characterized by the molecular formula C23H30N4O2 and a molecular weight of approximately 394.52 g/mol, features an oxalamide functional group, a dimethylamino moiety, and an indoline structure, which are known for their diverse pharmacological properties.
Biological Activities
Research indicates that compounds with oxalamide structures exhibit a range of biological activities. Key areas of interest include:
- Neuropharmacology : The compound is being investigated for its potential role in targeting neurokinin receptors, which are implicated in pain modulation and mood regulation.
- Anticonvulsant Properties : Similar compounds have shown promising anticonvulsant activity, suggesting that this compound may also possess these properties.
- Cancer Biology : The structural features suggest possible applications in cancer research, particularly concerning cell signaling pathways involved in tumor growth and metastasis.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions could lead to the modulation of various biological pathways, contributing to its therapeutic effects.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound relative to similar compounds, the following table summarizes key characteristics:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N1-(4-fluorophenyl)oxalamide | Indole core, fluorine substitution | Anticonvulsant activity |
| N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Hydroxy groups enhancing solubility | Anticancer properties |
| N-[3-(dimethylaminoethyl)-indol-5-yl]-4-fluorobenzamide | Selective 5-HT(1F) receptor agonist | Potential antidepressant effects |
Comparison with Similar Compounds
Key Observations :
- The target compound’s indoline ring and dimethylamino group may enhance lipophilicity and CNS penetration compared to methoxy- or pyridine-substituted oxalamides .
- Pesticide-related acetamides (e.g., from ) differ in core structure (acetamide vs. oxalamide) and substituents, emphasizing divergent applications (flavoring/pharmaceutical vs. herbicidal) .
Pharmacokinetic and Toxicological Profiles
Metabolic Pathways:
- Oxalamide analogs (e.g., JECFA No. 1768–1770) undergo hydrolysis, oxidation of aromatic/heterocyclic rings, and glucuronidation, with high metabolic capacity preventing pathway saturation even at high doses . The target compound’s indoline ring may undergo oxidative metabolism (e.g., CYP450-mediated), while its dimethylamino group could facilitate renal excretion via protonation.
- Acetamide pesticides (e.g., alachlor) exhibit chloro-substituent-dependent toxicity, often involving glutathione conjugation or oxidative dealkylation .
Toxicity Data:
- JECFA No. 1768: NOEL = 100 mg/kg bw/day (28-day rat study) .
- JECFA No. 1776/1777: NOEL = 8–8.36 mg/kg bw/day (90-day rat study) .
Functional Implications
- Bioactivity: Pyridine- and methoxy-substituted oxalamides (JECFA No. 1768–1770) are prioritized as flavoring agents due to low toxicity and favorable metabolic clearance .
- Safety Margins: The higher NOEL of JECFA No. 1768 (100 mg/kg bw/day) compared to No. 1776/1777 (8 mg/kg bw/day) underscores the impact of substituents on toxicity. The target compound’s dimethylamino group may introduce neurotoxic risks absent in simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
